molecular formula C22H26N4O B297150 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol

5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol

Katalognummer B297150
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: OKUBWNWIYLUHSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol, also known as BAY 60-2770, is a potent and selective inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications.

Wirkmechanismus

5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 is a potent and selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger molecule that plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By inhibiting sGC, 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 increases the levels of cGMP, which leads to vasodilation, antiplatelet effects, and neuroprotection.
Biochemical and Physiological Effects:
5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 has been reported to have various biochemical and physiological effects, including vasodilation, antiplatelet effects, neuroprotection, and anti-inflammatory effects. It has also been shown to improve cardiac function, reduce pulmonary artery pressure, and enhance erectile responses in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 is its potency and selectivity for sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological and pathological processes. However, one of the limitations of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 is its relatively short half-life, which requires frequent dosing in animal experiments.

Zukünftige Richtungen

There are many potential future directions for the study of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770. One area of interest is its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and Alzheimer's disease. Another area of interest is the development of more potent and selective sGC inhibitors that can be used to study the role of cGMP signaling in various physiological and pathological processes. Additionally, the use of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.

Synthesemethoden

The synthesis of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 involves a multi-step process that begins with the reaction of 2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline with ethyl orthoformate and diethylamine to form the intermediate compound. This intermediate is then reacted with 5-bromo-2-hydroxybenzaldehyde to obtain 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770.

Wissenschaftliche Forschungsanwendungen

5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to improve cardiac function, reduce pulmonary artery pressure, and enhance erectile responses in animal models. Moreover, 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

Molekularformel

C22H26N4O

Molekulargewicht

362.5 g/mol

IUPAC-Name

5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol

InChI

InChI=1S/C22H26N4O/c1-5-25(6-2)16-10-11-18(20(27)13-16)22-23-21-14(3)8-7-9-17(21)19-12-15(4)24-26(19)22/h7-13,22,24,27H,5-6H2,1-4H3

InChI-Schlüssel

OKUBWNWIYLUHSA-UHFFFAOYSA-N

Isomerische SMILES

CCN(CC)C1=CC(=C(C=C1)C2N=C3C(=CC=CC3=C4N2NC(=C4)C)C)O

SMILES

CCN(CC)C1=CC(=C(C=C1)C2N=C3C(=CC=CC3=C4N2NC(=C4)C)C)O

Kanonische SMILES

CCN(CC)C1=CC(=C(C=C1)C2N=C3C(=CC=CC3=C4N2NC(=C4)C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.